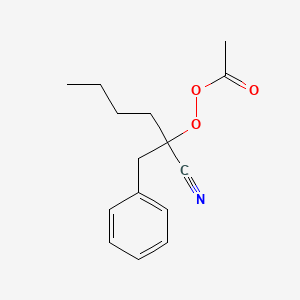
2-Cyano-1-phenylhexan-2-yl ethaneperoxoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Cyano-1-phenylhexan-2-yl ethaneperoxoate is a chemical compound with the molecular formula C19H25NO5 It is known for its unique structure, which includes a cyano group, a phenyl ring, and an ethaneperoxoate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyano-1-phenylhexan-2-yl ethaneperoxoate typically involves the reaction of 2-cyano-1-phenylhexan-2-ol with ethaneperoxoic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions often include the use of a solvent such as dichloromethane and a catalyst to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions. The process is optimized to maximize yield and purity, often involving multiple purification steps such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-Cyano-1-phenylhexan-2-yl ethaneperoxoate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the conditions and reagents used.
Reduction: Reduction reactions can convert the cyano group to an amine or other functional groups.
Substitution: The ethaneperoxoate moiety can be substituted with other groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Substitution reactions may involve nucleophiles such as amines or alcohols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines.
Scientific Research Applications
2-Cyano-1-phenylhexan-2-yl ethaneperoxoate has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other compounds.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Cyano-1-phenylhexan-2-yl ethaneperoxoate involves its interaction with molecular targets such as enzymes or receptors. The cyano group and ethaneperoxoate moiety play crucial roles in its reactivity and interactions. The compound may exert its effects through pathways involving oxidative stress or modulation of enzyme activity.
Comparison with Similar Compounds
Similar Compounds
1-Cyano-1-phenylbutyl ethaneperoxoate: Similar in structure but with a shorter carbon chain.
3-Cyano-1-(2-phenyl-1,3-dioxolan-2-yl)-3-heptanyl ethaneperoxoate: Contains a dioxolane ring instead of a phenyl ring.
Uniqueness
2-Cyano-1-phenylhexan-2-yl ethaneperoxoate is unique due to its specific combination of functional groups and its reactivity profile
Properties
CAS No. |
62623-60-3 |
|---|---|
Molecular Formula |
C15H19NO3 |
Molecular Weight |
261.32 g/mol |
IUPAC Name |
(2-cyano-1-phenylhexan-2-yl) ethaneperoxoate |
InChI |
InChI=1S/C15H19NO3/c1-3-4-10-15(12-16,19-18-13(2)17)11-14-8-6-5-7-9-14/h5-9H,3-4,10-11H2,1-2H3 |
InChI Key |
XYHBGRPZSVOJST-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(CC1=CC=CC=C1)(C#N)OOC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















